N-(2-phenylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide
Description
N-(2-phenylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide is a synthetic small molecule featuring a hexanamide backbone, a 2-thioxo-1,2-dihydroquinazolin-4-yl pharmacophore, and a 2-phenylethyl side chain. The phenylethyl group may influence lipophilicity and target engagement, though specific biological data for this compound remain uncharacterized in the provided evidence.
Properties
Molecular Formula |
C22H26N4OS |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(2-phenylethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |
InChI |
InChI=1S/C22H26N4OS/c27-20(23-16-14-17-9-3-1-4-10-17)13-5-2-8-15-24-21-18-11-6-7-12-19(18)25-22(28)26-21/h1,3-4,6-7,9-12H,2,5,8,13-16H2,(H,23,27)(H2,24,25,26,28) |
InChI Key |
QKJGWUZRPCTEJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the reaction of anthranilic acid with isothiocyanates under microwave irradiation, yielding 2-thioxo-2,3-dihydroquinazolin-4-one derivatives.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction involving phenylethylamine and the quinazolinone derivative.
Formation of the Hexanamide Chain: The hexanamide chain is attached via an amide coupling reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Phenylethylamine, various nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted quinazolinone derivatives
Scientific Research Applications
N-(2-phenylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Pharmacophore Modifications
Thioxoquinazoline vs. Triazole Derivatives
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () replace the thioxoquinazoline core with a triazolethione scaffold. These triazoles exhibit tautomerism (thiol-thione equilibrium), which stabilizes their interaction with biological targets like enzymes or receptors. Spectral data (IR, NMR) confirm the absence of C=O groups in triazoles, contrasting with the target compound’s thioxoquinazoline, which retains a planar aromatic system for π-π stacking .
Selenadiazole-Containing Analogs
(Se)NBD-Mal () incorporates a selenadiazolyl group instead of thioxoquinazoline. The selenium atom enhances electrophilicity and redox activity, making it suitable for fluorogenic sensing applications.
Side Chain Variations
Phenylethyl vs. Benzylpiperidinyl Groups
N-(1-benzylpiperidin-4-yl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide () shares the thioxoquinazoline-hexanamide core but substitutes the phenylethyl side chain with a benzylpiperidinyl group.
Halogenated and Sulfonyl Substituents
Triazole derivatives in feature 4-(4-X-phenylsulfonyl)phenyl (X = H, Cl, Br) and 2,4-difluorophenyl groups. Halogens (Cl, Br) increase lipophilicity and metabolic stability, while sulfonyl groups enhance hydrogen-bonding capacity. These modifications are absent in the target compound, which relies on the simpler phenylethyl chain for hydrophobic interactions .
Hexanamide Linker Adaptations
Compounds such as tert-butyl 6-bromohexanoate (220) () and N-phenyl-6-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)hexanamide (3) () utilize hexanamide or hexanoate linkers for modular conjugation. The target compound’s hexanamide chain likely balances solubility and steric bulk, similar to HDAC inhibitors in , where elongated linkers improve binding pocket accessibility .
Hypothesized Target Engagement
- Thioxoquinazoline Core : The thioxo group may act as a hydrogen-bond acceptor, mimicking ATP in kinase inhibition.
- Phenylethyl Side Chain : Likely engages hydrophobic pockets in targets like GPCRs or ion channels.
- Hexanamide Linker : Facilitates optimal spacing between pharmacophores, as seen in HDAC inhibitors () .
Comparative Activity Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
